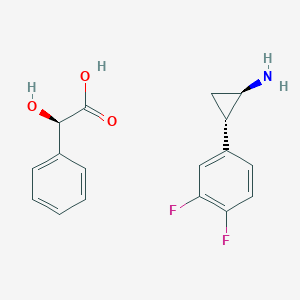

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is a compound with significant pharmaceutical potential. It is known for its role as an intermediate in the synthesis of various pharmacologically active agents, particularly those targeting cardiovascular conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate typically involves the following steps:

Preparation of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: This step involves the reduction of trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane using zinc dust in methanolic hydrochloric acid at low temperatures (-5 to 0°C).

Formation of ®-2-hydroxy-2-phenylacetate: The resulting residue is dissolved in dichloromethane and cooled.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Analyse Chemischer Reaktionen

Key Synthetic Precursor Reactions

The cyclopropanamine moiety is synthesized through multi-step reactions, including cyclopropanation and stereochemical control:

Cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylate

-

Reagents: Trimethylsulfoxonium iodide, NaH/NaOH, DMSO.

-

Conditions: Asymmetric cyclopropanation ensures retention of the (1R,2S) configuration .

Example Pathway

Functional Group Transformations

The compound’s reactivity is influenced by its cyclopropane ring, aromatic fluorine substituents, and amine group:

a. Amine Reactivity

-

Salt Formation: The amine reacts with acids (e.g., mandelic acid) to form stable salts for purification .

-

Acylation/Reduction: Potential reactions with acyl chlorides or reducing agents, though specific examples are not detailed in available literature.

b. Mandelic Acid Component

-

Acts as a chiral counterion, enhancing crystallinity and stability. No direct reactivity reported under standard conditions .

Industrial-Scale Production

Scaled-up synthesis employs continuous flow reactors and automated systems to maintain stereochemical integrity and yield . Critical steps include:

-

Chiral Reduction: Use of oxazaborolidine catalysts for enantioselective reduction of ketones to alcohols .

-

Azide Formation: Conversion of carboxylic acids to hydrazides via SOC₁₂, enabling Curtius rearrangement to amines .

Stability and Decomposition

Wissenschaftliche Forschungsanwendungen

Antiplatelet Activity

The primary application of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is as an intermediate in the synthesis of Ticagrelor, a potent antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome or myocardial infarction. Ticagrelor acts as a reversible P2Y12 receptor antagonist, inhibiting platelet aggregation effectively .

Therapeutic Development

Research indicates that derivatives of this compound may be explored for developing new antithrombotic agents that offer improved efficacy and safety profiles compared to existing medications. The ability to modify the cyclopropanamine structure allows for the synthesis of various analogs that can be tested for enhanced pharmacological properties .

Case Study 1: Synthesis of Ticagrelor

A notable study outlined the synthetic pathway for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine as a precursor to Ticagrelor. The synthesis involved several steps including the formation of the cyclopropane ring and subsequent functionalization to introduce the difluorophenyl group. The final product demonstrated significant antiplatelet activity in preclinical models .

| Step | Description |

|---|---|

| 1 | Formation of cyclopropane from precursor amines |

| 2 | Introduction of difluorophenyl group via electrophilic substitution |

| 3 | Hydrolysis to yield (R)-2-hydroxy-2-phenylacetate derivative |

| 4 | Purification and characterization using NMR and MS techniques |

Case Study 2: Cardiovascular Efficacy

Another study investigated the cardiovascular efficacy of Ticagrelor derived from (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine in patients with coronary artery disease. The results indicated that Ticagrelor significantly reduced the incidence of major adverse cardiovascular events compared to clopidogrel, highlighting the clinical relevance of this compound .

Wirkmechanismus

The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes involved in cardiovascular functions, such as P2Y12 receptors.

Pathways Involved: It inhibits platelet aggregation by blocking the P2Y12 receptor pathway, preventing thrombotic events in patients with acute coronary syndrome.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine

Uniqueness

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is unique due to its specific stereochemistry and its role as an intermediate in the synthesis of potent cardiovascular drugs. Its ability to inhibit platelet aggregation distinguishes it from other similar compounds .

Biologische Aktivität

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate, commonly referred to as a Ticagrelor-related compound, plays a significant role in pharmacology as an intermediate in the synthesis of reversible P2Y12 receptor antagonists. These antagonists are critical in the prevention of thrombotic events, particularly in patients with acute coronary syndrome and myocardial infarction. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 376608-71-8 |

| Molecular Formula | C₁₇H₁₇F₂N₃O₃ |

| Molecular Weight | 321.32 g/mol |

| Appearance | White to off-white powder |

| Boiling Point | Not available |

The primary biological activity of this compound is attributed to its function as a P2Y12 receptor antagonist. This mechanism inhibits platelet aggregation, which is crucial in preventing thrombus formation in various cardiovascular conditions. Ticagrelor, which is derived from this compound, has been shown to significantly reduce the risk of heart attacks and strokes by preventing platelet activation through competitive inhibition at the P2Y12 receptor site .

Pharmacological Applications

- Thrombotic Event Prevention : The compound is primarily utilized in the formulation of drugs aimed at preventing thrombotic events such as myocardial infarction and stroke .

- Acute Coronary Syndrome Treatment : It is indicated for managing acute coronary syndromes, enhancing patient outcomes by reducing the incidence of adverse cardiovascular events .

Research Findings and Case Studies

Several studies have highlighted the efficacy and safety profile of Ticagrelor and its intermediates:

- A clinical trial demonstrated that Ticagrelor significantly reduced the rate of cardiovascular death, myocardial infarction, and stroke compared to clopidogrel in patients with acute coronary syndromes .

- A pharmacokinetic study indicated that the absorption and bioavailability of Ticagrelor are influenced by its structural analogs, including this compound .

Comparative Analysis

To understand the biological activity better, a comparison with other P2Y12 antagonists is presented below:

| Compound | Mechanism | Indication | Efficacy |

|---|---|---|---|

| Ticagrelor | P2Y12 antagonist | Acute coronary syndrome | Superior to clopidogrel |

| Clopidogrel | P2Y12 antagonist | Thrombotic event prevention | Less effective than Ticagrelor |

| Prasugrel | P2Y12 antagonist | Acute coronary syndrome | Similar efficacy to Ticagrelor |

Eigenschaften

CAS-Nummer |

376608-71-8 |

|---|---|

Molekularformel |

C17H17F2NO3 |

Molekulargewicht |

321.32 g/mol |

IUPAC-Name |

[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]azanium;(2R)-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m01/s1 |

InChI-Schlüssel |

GUESUQPLVFMJIT-KLTOLQSASA-N |

SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |

Isomerische SMILES |

C1[C@H]([C@@H]1[NH3+])C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)[O-])O |

Kanonische SMILES |

C1C(C1[NH3+])C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)[O-])O |

Piktogramme |

Irritant |

Synonyme |

(αR)-α-Hydroxybenzeneacetic Acid compd. with (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.